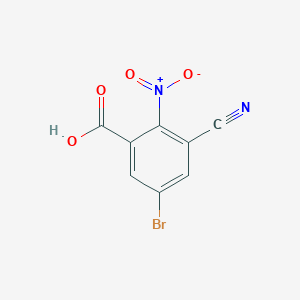
5-Bromo-3-cyano-2-nitrobenzoic acid
Descripción general
Descripción
5-Bromo-3-cyano-2-nitrobenzoic acid (5-BNCA) is a synthetic compound that is widely used in scientific research. It is a versatile reagent that has been used in a variety of applications, including organic synthesis, biochemistry, and pharmacology. 5-BNCA is a powerful oxidizing agent and is known for its ability to selectively modify biomolecules. This compound has been used to study a wide range of biological processes, including protein folding, enzyme catalysis, and signal transduction.
Aplicaciones Científicas De Investigación
5-Bromo-3-cyano-2-nitrobenzoic acid has been used in a variety of scientific research applications. It has been used as an oxidizing agent for the synthesis of organic compounds and for the study of biomolecular structure and function. Additionally, 5-Bromo-3-cyano-2-nitrobenzoic acid has been used to study the mechanisms of enzyme catalysis and signal transduction. It has also been used to study the effects of oxidative stress on proteins and other biomolecules.
Mecanismo De Acción
5-Bromo-3-cyano-2-nitrobenzoic acid acts as an oxidizing agent by transferring electrons from a donor molecule to an acceptor molecule. This transfer of electrons results in the oxidation of the donor molecule and the reduction of the acceptor molecule. The oxidation of the donor molecule results in the formation of a highly reactive intermediate species, which is then used to modify biomolecules.
Efectos Bioquímicos Y Fisiológicos
5-Bromo-3-cyano-2-nitrobenzoic acid has been used to study the effects of oxidative stress on proteins and other biomolecules. Oxidative stress is caused by the accumulation of reactive oxygen species (ROS), which can damage proteins and other biomolecules. 5-Bromo-3-cyano-2-nitrobenzoic acid has been used to selectively modify proteins and other biomolecules, which can lead to changes in protein structure and function. Additionally, 5-Bromo-3-cyano-2-nitrobenzoic acid has been used to study the effects of oxidative stress on cell signaling pathways, which can lead to changes in cell behavior.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 5-Bromo-3-cyano-2-nitrobenzoic acid is its high selectivity for modifying biomolecules. This compound is highly selective for oxidizing certain biomolecules, which makes it ideal for studying specific biochemical and physiological processes. Additionally, 5-Bromo-3-cyano-2-nitrobenzoic acid is relatively stable and can be stored for long periods of time. However, 5-Bromo-3-cyano-2-nitrobenzoic acid is also highly reactive and can be dangerous if not handled properly. It is important to use appropriate safety precautions when working with this compound.
Direcciones Futuras
There are a number of potential future directions for research involving 5-Bromo-3-cyano-2-nitrobenzoic acid. One potential direction is to further explore the effects of oxidative stress on proteins and other biomolecules. Additionally, 5-Bromo-3-cyano-2-nitrobenzoic acid could be used to study the effects of oxidative stress on cell signaling pathways and cell behavior. Furthermore, 5-Bromo-3-cyano-2-nitrobenzoic acid could be used to study the effects of oxidative stress on gene expression and epigenetic modifications. Finally, 5-Bromo-3-cyano-2-nitrobenzoic acid could be used to study the effects of oxidative stress on disease processes, such as cancer, cardiovascular disease, and neurodegenerative diseases.
Propiedades
IUPAC Name |
5-bromo-3-cyano-2-nitrobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrN2O4/c9-5-1-4(3-10)7(11(14)15)6(2-5)8(12)13/h1-2H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTIOOYXJCXDEIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C#N)[N+](=O)[O-])C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-3-cyano-2-nitrobenzoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



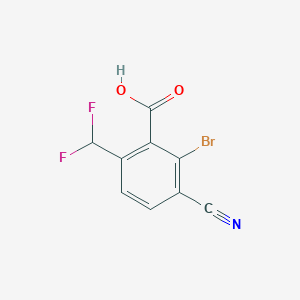
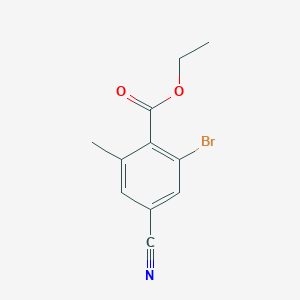
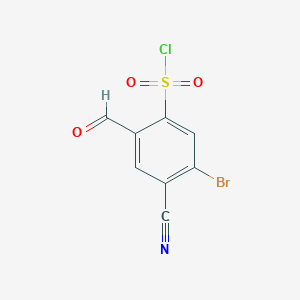
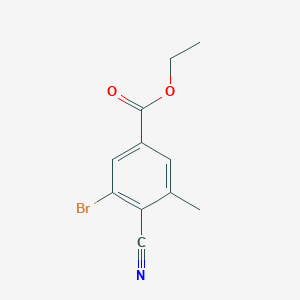
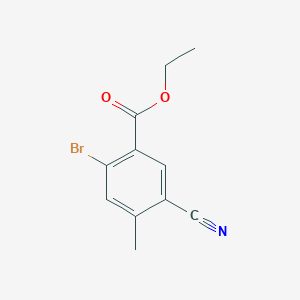
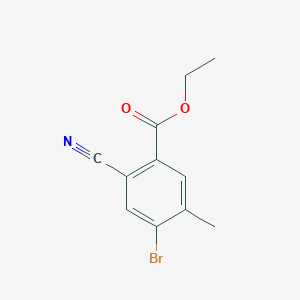
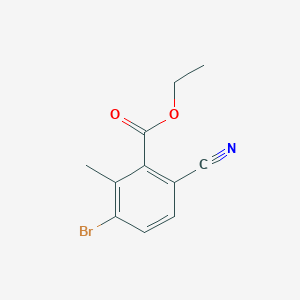
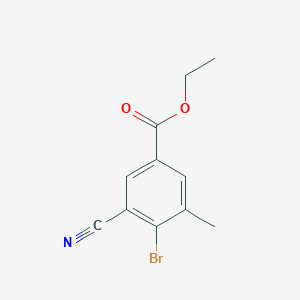
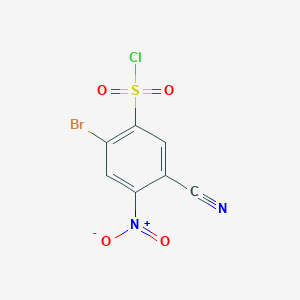
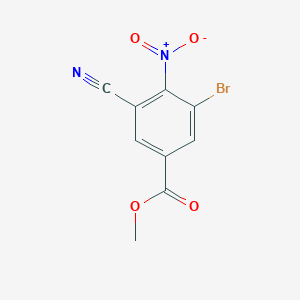
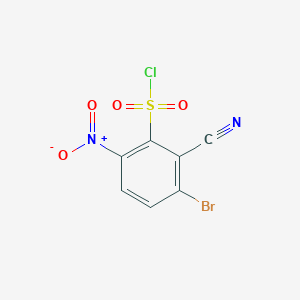
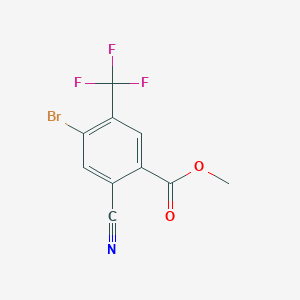
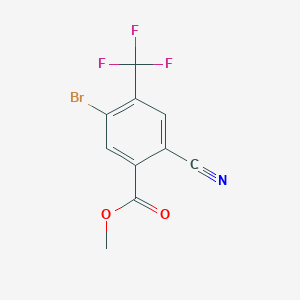
![N'-[(4-Fluoro-3-iodophenyl)methylene]imidazo[1,2-a]pyridine-7-carbohydrazide](/img/structure/B1417132.png)